2-(2-Methoxypyridin-3-YL)propan-2-amine

Description

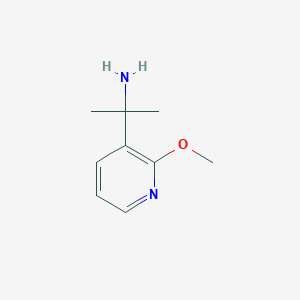

2-(2-Methoxypyridin-3-yl)propan-2-amine is a tertiary amine featuring a pyridine ring substituted with a methoxy group at the 2-position and a propan-2-amine moiety at the 3-position. Its molecular formula is C₉H₁₃N₂O, with a molecular weight of 165.21 g/mol.

Properties

CAS No. |

1060807-40-0 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(2-methoxypyridin-3-yl)propan-2-amine |

InChI |

InChI=1S/C9H14N2O/c1-9(2,10)7-5-4-6-11-8(7)12-3/h4-6H,10H2,1-3H3 |

InChI Key |

PMJHKUIKDYFUID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(N=CC=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-3-YL)propan-2-amine typically involves the reaction of 2-methoxypyridine with appropriate amine precursors under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-3-YL)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4

Reduction: LiAlH4, NaBH4

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.

Scientific Research Applications

2-(2-Methoxypyridin-3-YL)propan-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-3-YL)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target. Detailed studies on its mechanism of action are necessary to elucidate its precise effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include:

- 2-Methoxy group : Enhances electron-donating properties and influences steric effects.

- Propan-2-amine group : A branched tertiary amine that may contribute to basicity and solubility.

Below is a comparative analysis with structurally related amines (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: Halogen vs. Stereochemistry: Compounds like 3ac (from ) exhibit chirality, which significantly impacts their pharmacological profiles. For instance, stereoisomers may show divergent enzyme inhibition or receptor binding .

Biological Activity :

- OG-86 : Demonstrates potent anti-proliferative activity in small-cell lung cancer (SCLC) models at 0.3–1.0 µM concentrations, attributed to its LSD1 inhibitory action. The cyclopropane moiety in OG-86 may enhance metabolic stability compared to simpler amines like the target compound .

- Pyridine-2-yl Analogs : 2-(Pyridin-2-yl)propan-2-amine () lacks the methoxy group, reducing steric hindrance and electronic effects, which may limit its utility in targeted therapies .

Synthetic Utility :

- Compounds with methoxyphenyl or pyridinyl groups (e.g., 3na, 3oa in ) are often intermediates in catalytic C–C bond-forming reactions. The target compound’s tertiary amine structure could similarly serve as a precursor in asymmetric synthesis .

Biological Activity

2-(2-Methoxypyridin-3-YL)propan-2-amine is an organic compound that has garnered attention for its potential biological activities. Its structure, characterized by a methoxy group attached to a pyridine ring and a propan-2-amine moiety, suggests a capacity for diverse interactions within biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 166.22 g/mol

- Structural Features : The presence of the methoxy group enhances solubility and interaction with various biological targets.

Research indicates that this compound may exhibit significant biological activity, particularly in modulating enzyme activity. Preliminary studies suggest that it can act as both an inhibitor and activator within various biochemical pathways, influencing processes such as:

- Enzyme Inhibition : Initial findings suggest it may inhibit specific enzyme activities, which could be leveraged in drug development.

- Receptor Binding : The compound's binding affinity to various receptors is under investigation, with implications for therapeutic applications.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Modulation | May inhibit or activate specific enzymes involved in metabolic pathways. |

| Anticancer Potential | Shows promise in reducing proliferation in cancer cell lines, indicating selective cytotoxicity. |

| Neuropharmacological | Potential effects on neurotransmitter systems due to structural similarities with known neuroactive compounds. |

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the anticancer properties of related compounds containing 2-methoxypyridine derivatives. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian carcinoma and leukemia cells. The findings indicated that the compounds could reduce metabolic activity and proliferation in a low micromolar range, suggesting a selective action against tumor cells while sparing non-cancerous cells . -

Enzyme Interaction Studies :

Research focusing on the interaction of this compound with specific enzymes has shown promising results. For example, it was found to inhibit certain phosphodiesterases, which are critical in signal transduction pathways related to various diseases. This inhibition could lead to therapeutic applications in conditions like asthma or cardiovascular diseases. -

Neuropharmacological Effects :

The compound's structural similarity to known neuroactive substances suggests potential effects on neurotransmitter systems. Ongoing studies aim to elucidate its impact on serotonin and dopamine receptors, which could have implications for treating mood disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxypyridin-3-YL)propan-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves reductive amination of 2-methoxypyridine-3-carbaldehyde with acetone and ammonium acetate, using sodium triacetoxyborohydride (STAB) as the reducing agent in methanol or ethanol. Reaction optimization includes adjusting stoichiometric ratios (e.g., aldehyde:amine:reducing agent = 1:2:1.5), temperature (0–25°C), and pH (buffered to 6–7 with acetic acid). Post-synthesis purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, 5% methanol in dichloromethane) is critical for isolating high-purity product .

Q. Which structural characterization techniques are most effective for confirming the identity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX or OLEX2 software for single-crystal analysis to resolve bond angles and confirm stereochemistry .

- NMR spectroscopy : H and C NMR in CDCl₃ or DMSO-d₆ to identify methoxy (-OCH₃), pyridinyl protons, and amine protons. N NMR can further validate the amine group .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., cytochrome P450 or kinase inhibition) with IC₅₀ determination. Compare with structurally similar compounds like 2-(6-methylpyridin-2-yl)propan-2-amine, which shows neuroactive properties .

- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing analogs like 2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine for activity benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Orthogonal validation : Replicate assays using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling. For example, discrepancies in enzyme inhibition (e.g., conflicting IC₅₀ values) may arise from assay interference; counter-screen with a fluorescence quencher like sodium dithionite .

- Structural-activity comparison : Cross-reference with analogs such as 2-(4,4-difluorocyclohexyl)propan-2-amine to identify substituent effects on target selectivity .

Q. What computational strategies are recommended for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against receptors (e.g., serotonin receptors). Validate with MD simulations (GROMACS) to assess stability over 100-ns trajectories .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts, referencing data from analogs like N-[(4-methoxyphenyl)methyl]propan-2-amine derivatives .

Q. What experimental approaches are suitable for mechanistic studies of its enzyme modulation?

- Methodological Answer :

- Kinetic assays : Use stopped-flow spectrophotometry to determine and under varying substrate concentrations. For example, study inhibition of monoamine oxidases (MAOs) with Lineweaver-Burk plots to identify competitive/non-competitive mechanisms .

- Isotopic labeling : Synthesize N-labeled analogs to track amine group participation in catalytic cycles via NMR or mass spectrometry .

Q. How can stability and degradation pathways be analyzed under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation products via HPLC-MS (C18 column, 0.1% formic acid gradient) .

- pH stability profiling : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Use LC-UV (254 nm) to quantify intact compound and identify hydrolytic byproducts (e.g., methoxypyridine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.